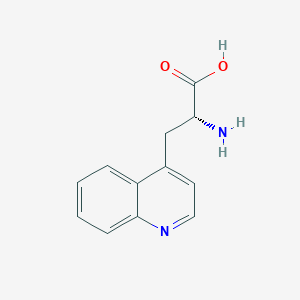![molecular formula C18H13Cl B12519826 1-[2-(4-Chlorophenyl)ethenyl]azulene CAS No. 652142-04-6](/img/structure/B12519826.png)
1-[2-(4-Chlorophenyl)ethenyl]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)ethenyl]azulene is a chemical compound known for its unique structure, which combines the azulene and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: Azulene and 4-chlorobenzaldehyde.
Reaction: The reaction is carried out using a Wittig reaction, where a phosphonium ylide reacts with 4-chlorobenzaldehyde to form the desired ethenyl linkage.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, introducing various substituents like nitro, sulfonyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid or nitric acid for nitration, and alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted azulene.
Substitution: Nitro, sulfonyl, or alkyl-substituted azulene derivatives.
Applications De Recherche Scientifique
1-[2-(4-Chlorophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its unique color properties.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]azulene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1-[2-(4-Bromophenyl)ethenyl]azulene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(4-Methylphenyl)ethenyl]azulene: Contains a methyl group instead of chlorine.
1-[2-(4-Nitrophenyl)ethenyl]azulene: Contains a nitro group instead of chlorine.
Uniqueness: 1-[2-(4-Chlorophenyl)ethenyl]azulene is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The combination of azulene and chlorophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
652142-04-6 |
|---|---|
Formule moléculaire |
C18H13Cl |
Poids moléculaire |
264.7 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13Cl/c19-17-12-7-14(8-13-17)6-9-16-11-10-15-4-2-1-3-5-18(15)16/h1-13H |
Clé InChI |
DQYBHLPLFWGYJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
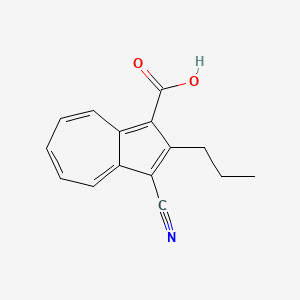
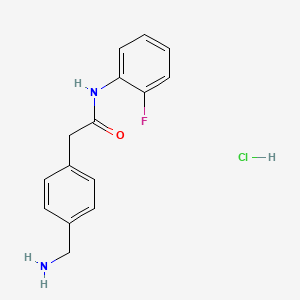
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
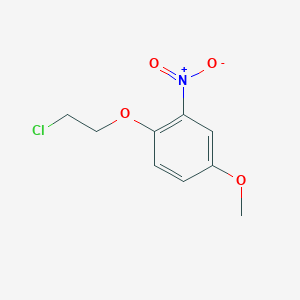

![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
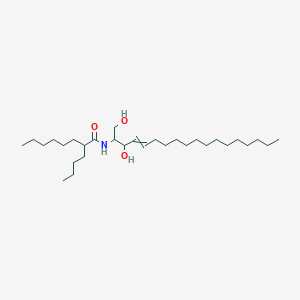

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
